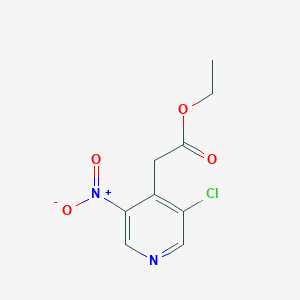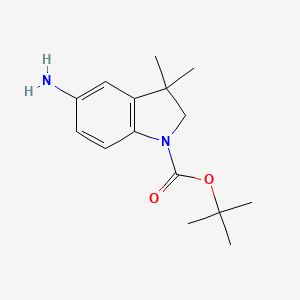![molecular formula C6H11NO2 B1529557 8-羟基-6-氧杂-3-氮杂双环[3.2.1]辛烷 CAS No. 1419101-23-7](/img/structure/B1529557.png)
8-羟基-6-氧杂-3-氮杂双环[3.2.1]辛烷
描述
8-Hydroxy-6-oxa-3-azabicyclo[321]octane is a bicyclic compound featuring a unique structure that includes an oxygen and nitrogen atom within its ring system
科学研究应用
Chemistry: In organic synthesis, 8-Hydroxy-6-oxa-3-azabicyclo[321]octane serves as a versatile building block for the construction of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its bicyclic structure is similar to that of certain alkaloids, which are known to interact with neurotransmitter receptors.
Industry: In the materials science field, 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can be used as a precursor for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties.
作用机制
Target of Action
The 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a core structure of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities
Mode of Action
The mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32It’s known that the compound is part of the tropane alkaloids family, which have various biological activities
Biochemical Pathways
The biochemical pathways affected by 8-Hydroxy-6-oxa-3-azabicyclo[32As a core structure of tropane alkaloids , it can be inferred that it may influence the same biochemical pathways as other tropane alkaloids.
Result of Action
The molecular and cellular effects of 8-Hydroxy-6-oxa-3-azabicyclo[32As a part of the tropane alkaloids family, it can be inferred that it may have similar effects as other tropane alkaloids . .
生化分析
Biochemical Properties
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of tropane alkaloids . These interactions are crucial for the stereoselective formation of the bicyclic scaffold, which is central to the biological activity of tropane alkaloids. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in the biosynthesis of secondary metabolites. Additionally, 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. This, in turn, can result in downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation over extended periods, which may affect its long-term efficacy. Long-term studies have also indicated that 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic profile of cells. Understanding these metabolic pathways is critical for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane are closely linked to its subcellular localization, making this an important aspect of its biochemical analysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced bicyclic derivatives.
Substitution: Alkylated or acylated derivatives.
相似化合物的比较
8-Azabicyclo[3.2.1]octane: Lacks the oxygen atom, making it structurally simpler but less versatile in terms of chemical reactivity.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different reactivity and applications.
Uniqueness: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane stands out due to the presence of both oxygen and nitrogen in its bicyclic structure, offering unique opportunities for chemical modifications and interactions. This dual functionality makes it particularly valuable in the synthesis of complex molecules and the development of new materials.
属性
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEISKJFQUHRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293110 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-23-7 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


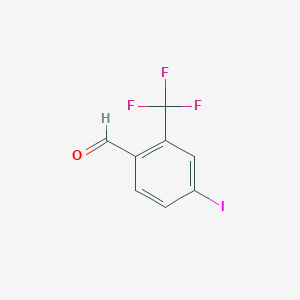
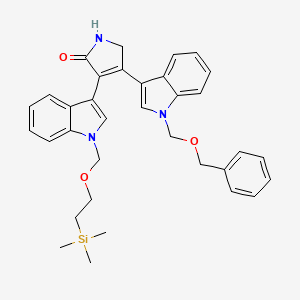
![tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B1529476.png)


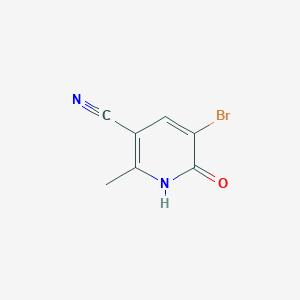
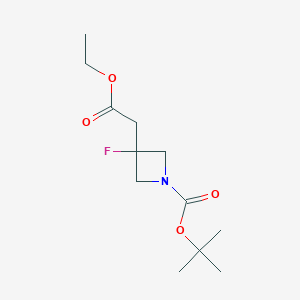


![[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1529483.png)
